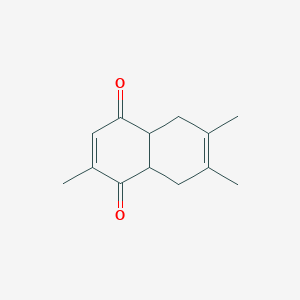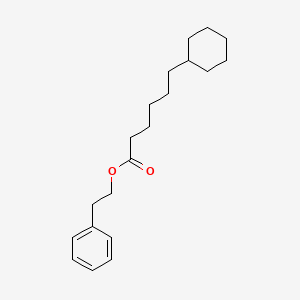
2-Phenylethyl 6-cyclohexylhexanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Phenylethyl 6-cyclohexylhexanoate is an ester compound with the molecular formula C20H30O2. It is known for its pleasant odor, which makes it a valuable component in the fragrance and flavor industries. The compound is characterized by its unique structure, which includes a phenylethyl group and a cyclohexylhexanoate moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
2-Phenylethyl 6-cyclohexylhexanoate can be synthesized through esterification reactions. One common method involves the reaction of 2-phenylethanol with 6-cyclohexylhexanoic acid in the presence of an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the reactants to the ester product.
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous processes such as reactive distillation. This method combines the reaction and separation steps in a single unit, improving efficiency and reducing costs. The use of biocatalysts, such as immobilized lipases, can also be employed to produce the ester under milder conditions, which is advantageous for maintaining the quality of the final product .
Chemical Reactions Analysis
Types of Reactions
2-Phenylethyl 6-cyclohexylhexanoate can undergo various chemical reactions, including:
Hydrolysis: The ester can be hydrolyzed back to its corresponding alcohol (2-phenylethanol) and acid (6-cyclohexylhexanoic acid) in the presence of a strong acid or base.
Transesterification: The ester can react with another alcohol to form a different ester and alcohol. This reaction is often catalyzed by acids or bases.
Oxidation: The phenylethyl group can be oxidized to form corresponding aldehydes or carboxylic acids.
Common Reagents and Conditions
Hydrolysis: Strong acids (e.g., HCl) or bases (e.g., NaOH) under reflux conditions.
Transesterification: Acidic (e.g., sulfuric acid) or basic (e.g., sodium methoxide) catalysts.
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Major Products
Hydrolysis: 2-Phenylethanol and 6-cyclohexylhexanoic acid.
Transesterification: New esters and alcohols depending on the reactants used.
Oxidation: Aldehydes or carboxylic acids derived from the phenylethyl group.
Scientific Research Applications
2-Phenylethyl 6-cyclohexylhexanoate has several applications in scientific research:
Chemistry: Used as a model compound in studies of esterification and transesterification reactions.
Biology: Investigated for its potential antimicrobial properties and its effects on various biological systems.
Medicine: Explored for its potential use in drug delivery systems due to its ability to form stable esters.
Industry: Widely used in the fragrance and flavor industries due to its pleasant odor. .
Mechanism of Action
The mechanism of action of 2-Phenylethyl 6-cyclohexylhexanoate is primarily related to its interaction with biological membranes and proteins. The ester can penetrate cell membranes due to its lipophilic nature, allowing it to interact with intracellular targets. It may inhibit the growth of microorganisms by disrupting membrane integrity and interfering with essential metabolic processes .
Comparison with Similar Compounds
Similar Compounds
2-Phenylethanol: A higher alcohol with a rose-like odor, used in fragrances and as a precursor for other esters.
2-Phenylethyl acetate: An ester with a floral scent, used in perfumes and flavorings.
2-Phenylethylamine: A compound with a similar phenylethyl group, known for its presence in various alkaloids and its role in neurotransmission
Uniqueness
2-Phenylethyl 6-cyclohexylhexanoate is unique due to its combination of a phenylethyl group and a cyclohexylhexanoate moiety, which imparts distinct chemical and physical properties. Its pleasant odor and stability make it particularly valuable in the fragrance industry, setting it apart from other similar compounds.
Properties
CAS No. |
6280-60-0 |
|---|---|
Molecular Formula |
C20H30O2 |
Molecular Weight |
302.5 g/mol |
IUPAC Name |
2-phenylethyl 6-cyclohexylhexanoate |
InChI |
InChI=1S/C20H30O2/c21-20(22-17-16-19-13-6-2-7-14-19)15-9-3-8-12-18-10-4-1-5-11-18/h2,6-7,13-14,18H,1,3-5,8-12,15-17H2 |
InChI Key |
RPSGVWNIMVDVMD-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(CC1)CCCCCC(=O)OCCC2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


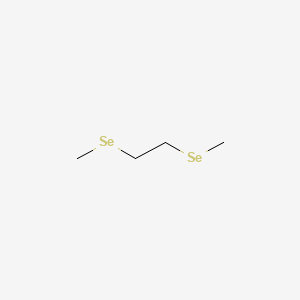
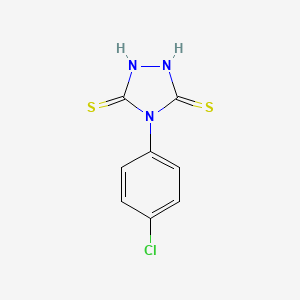
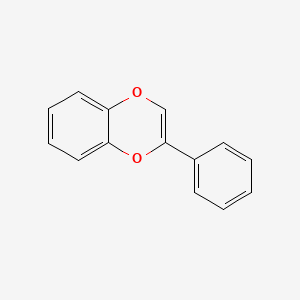
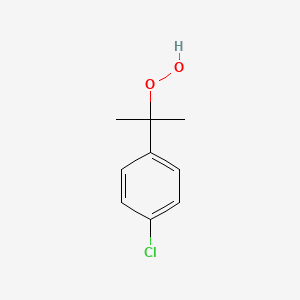

![1-[2-(2-Nitrophenyl)ethyl]piperidine](/img/structure/B14740932.png)
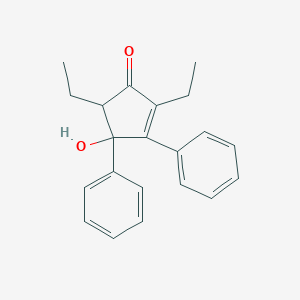
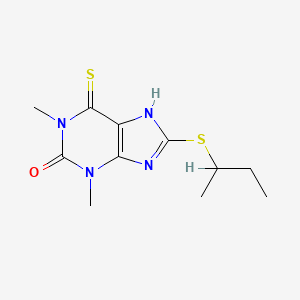

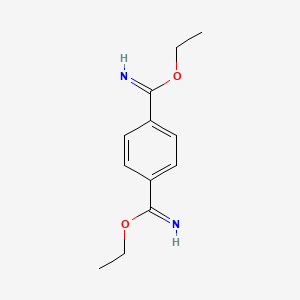
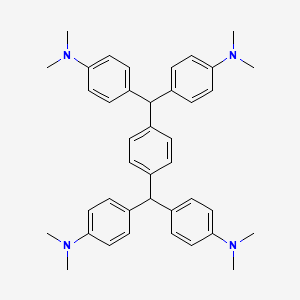
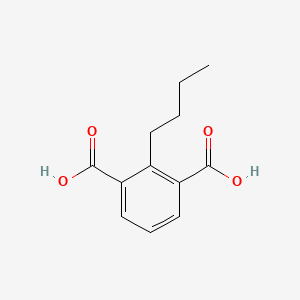
![N-methyl-N-[(E)-2-phenylethenyl]aniline](/img/structure/B14740951.png)
